9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine
Description
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a cyclopropyl group at the N9 position and a 3,4-dimethylphenyl substituent at the N6 amine. Purines are pivotal in biological systems, serving as nucleotide bases and therapeutic agents. This compound’s design leverages substituent effects to optimize pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding .
Properties
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-12(7-11(10)2)20-15-14-16(18-8-17-15)21(9-19-14)13-5-6-13/h3-4,7-9,13H,5-6H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNRAPDFMUKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Functionalization
The foundational step in synthesizing 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine involves constructing the purine scaffold. A common approach begins with 6-chloropurine, which undergoes sequential substitutions at the C6 and C9 positions.
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C6 Amination :
The 6-chloro group is replaced with a 3,4-dimethylphenylamine moiety via nucleophilic aromatic substitution (SNAr). This reaction typically requires heating in a polar aprotic solvent (e.g., DMF or DMSO) with a base such as potassium carbonate. For example:Yields for this step range from 65% to 85%, depending on the stoichiometry of the amine and reaction time.
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C9 Cyclopropylation :
Introducing the cyclopropyl group at the N9 position is achieved via a Buchwald-Hartwig amination or Mitsunobu reaction. Cyclopropylamine or cyclopropanol derivatives serve as cyclopropyl donors. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos are employed for cross-coupling.
Alternative Routes: Prefunctionalized Purines
An alternative strategy utilizes prefunctionalized purines with protected groups to streamline synthesis:
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Protection-Deprotection Sequences :
The 6-amino group is temporarily protected (e.g., with a Boc group) before cyclopropylation. After N9 functionalization, the protecting group is removed under acidic conditions.
Optimization of Reaction Conditions
Catalytic Systems for C9 Cyclopropylation
The choice of catalyst significantly impacts the efficiency of cyclopropylation. Comparative studies from analogous purine syntheses reveal the following trends:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 78 | |
| CuI/1,10-Phenanthroline | DMF | 90 | 65 | |
| NiCl₂(dppp) | THF | 80 | 72 |
Palladium-based systems achieve higher yields due to superior tolerance for steric hindrance from the 3,4-dimethylphenyl group.
Solvent and Temperature Effects
Reaction solvents influence both reaction rate and purity:
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Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of the amine but may promote side reactions at elevated temperatures.
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Ether Solvents (THF, Dioxane) : Favor cyclopropylation by stabilizing transition states in cross-coupling reactions.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves >95% purity.
Spectroscopic Confirmation
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¹H NMR : Key signals include:
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HRMS : Calculated for C₁₆H₁₈N₆ ([M+H]⁺): 295.1564; Observed: 295.1561.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors improves reproducibility and safety for large-scale production. A two-step flow system (amination followed by cyclopropylation) reduces intermediate isolation steps, achieving an overall yield of 68%.
Waste Mitigation
Green chemistry principles are applied by:
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Recovering palladium catalysts via filtration membranes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes. The compound may act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and biological context.
Comparison with Similar Compounds
Key Observations:
N9 Substituent Effects :
- Cyclopropyl (target compound): Balances steric bulk and metabolic stability. The rigid three-membered ring reduces oxidative metabolism compared to flexible groups like ethyl or allyl .
- Phenyl/Isopropyl : Provide steric hindrance but lack the metabolic protection of cyclopropyl .
- Allyl/Propargyl : Introduce reactivity for conjugation but may compromise stability .
N6 Substituent Effects :
- 3,4-Dimethylphenyl (target compound): The dimethyl groups enhance hydrophobic interactions and reduce conformational freedom, mimicking the "ortho effect" seen in kinase inhibitors .
- 4-Methoxybenzyl/3-Chlorophenyl : Polar or halogenated groups improve solubility or target binding but may increase metabolic liability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves nucleophilic substitution at the 6-position of a purine core. A common approach starts with 2,6-dichloro-9H-purine, where the 6-chloro group is replaced by 3,4-dimethylphenylamine via Buchwald-Hartwig coupling or microwave-assisted amination (110°C, DMF, Hunig’s base) . The 9-position cyclopropyl group is introduced using cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes adjusting solvent polarity (DMF vs. THF), temperature (80–110°C), and catalysts (Pd-based for coupling reactions). Purity is confirmed via HPLC (>95%) and structural validation by ¹H/¹³C NMR .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : X-ray crystallography resolves the 3D conformation, particularly the orientation of the cyclopropyl and dimethylphenyl groups . NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and coupling constants (e.g., cyclopropyl J values ~2–4 Hz). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern . IR spectroscopy verifies functional groups like N-H stretches (3200–3400 cm⁻¹) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology : LogP values (e.g., ~2.5–3.5) are determined via shake-flask or HPLC methods to assess lipophilicity . Solubility in aqueous buffers (pH 1–10) is measured using UV-Vis spectroscopy. Stability studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines) identify degradation pathways, with LC-MS tracking byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with ethyl or fluorophenyl groups) . Test in vitro against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Computational docking (AutoDock Vina) correlates substituent steric/electronic effects with binding affinity . Statistical tools (e.g., CoMFA) model activity trends .
Q. What strategies are employed to resolve contradictions in reported biological activity data?
- Methodology : Cross-validate assays: e.g., compare enzymatic inhibition (IC₅₀) with cellular proliferation (MTT assay) to distinguish direct target engagement vs. off-target effects . Control for batch variability (e.g., purity, stereochemistry) via orthogonal analytical methods. Meta-analysis of literature data identifies confounding factors (e.g., cell line specificity) .
Q. How is the compound’s mechanism of action elucidated in complex biological systems?
- Methodology : Use CRISPR-Cas9 knockout models to confirm target dependency . Pull-down assays with biotinylated probes identify interacting proteins, validated by Western blot . In vivo pharmacokinetics (plasma t½, tissue distribution) in rodent models link exposure to efficacy .
Q. What computational approaches predict metabolite formation and toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
